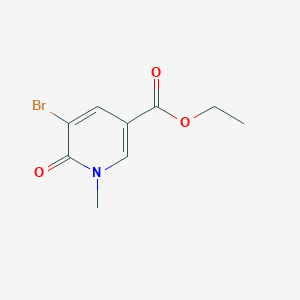
Tris(2-ethylphenyl)phosphane
Overview
Description
Tris(2-ethylphenyl)phosphane: is an organophosphorus compound with the chemical formula C24H27P . It is a tertiary phosphine, characterized by the presence of three 2-ethylphenyl groups attached to a central phosphorus atom. This compound is of interest due to its applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of 2-bromoethylbenzene with n-butyllithium in tetrahydrofuran (THF) at -60°C, followed by the addition of phosphorus trichloride .
From Metallated Phosphines: Another approach includes the metallation of phosphines followed by the addition of appropriate aryl halides.
Industrial Production Methods: Industrial production often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(2-ethylphenyl)phosphane can undergo oxidation to form phosphine oxides.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic centers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions often involve halides or other electrophiles under mild conditions.
Major Products Formed:
Phosphine Oxides: Formed during oxidation reactions.
Reduced Organic Compounds: Result from reduction reactions.
Substituted Phosphines: Products of nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Biological Studies: The compound is used in studies involving the reduction of disulfides in proteins, aiding in the understanding of protein folding and function.
Industry:
Mechanism of Action
Mechanism: Tris(2-ethylphenyl)phosphane exerts its effects primarily through its ability to donate electrons from the phosphorus atom. This electron donation facilitates various chemical reactions, including catalysis and reduction processes .
Molecular Targets and Pathways:
Catalytic Sites: The compound targets catalytic sites on transition metals, forming stable complexes that enhance catalytic activity.
Redox Pathways: It participates in redox reactions, influencing the oxidation state of other molecules.
Comparison with Similar Compounds
Triphenylphosphine: Another tertiary phosphine with three phenyl groups attached to phosphorus.
Tris(2-carboxyethyl)phosphine: Known for its use in biological applications as a reducing agent.
Uniqueness:
Steric Effects: The 2-ethylphenyl groups in Tris(2-ethylphenyl)phosphane provide unique steric effects that can influence its reactivity and selectivity in chemical reactions.
Electronic Properties: The electron-donating nature of the ethyl groups enhances its ability to participate in redox reactions compared to other phosphines.
Properties
IUPAC Name |
tris(2-ethylphenyl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27P/c1-4-19-13-7-10-16-22(19)25(23-17-11-8-14-20(23)5-2)24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRSSUBSVSBAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1P(C2=CC=CC=C2CC)C3=CC=CC=C3CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514275 | |
| Record name | Tris(2-ethylphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50777-27-0 | |
| Record name | Tris(2-ethylphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate](/img/structure/B3053001.png)
![5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione](/img/structure/B3053003.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3053008.png)





![1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-](/img/structure/B3053015.png)



